Isopropyl 2,4-dioxovalerate, monosodium salt

Description

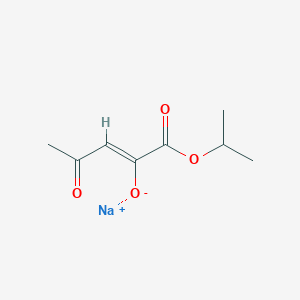

Isopropyl 2,4-dioxovalerate, monosodium salt is an organic sodium salt derived from the esterification of 2,4-dioxovaleric acid with isopropanol. Its structure features two ketone groups at positions 2 and 4 of the valerate backbone, with an isopropyl ester moiety and a sodium counterion.

Properties

CAS No. |

85392-51-4 |

|---|---|

Molecular Formula |

C8H11O4.Na C8H11NaO4 |

Molecular Weight |

194.16 g/mol |

IUPAC Name |

sodium;(Z)-1,4-dioxo-1-propan-2-yloxypent-2-en-2-olate |

InChI |

InChI=1S/C8H12O4.Na/c1-5(2)12-8(11)7(10)4-6(3)9;/h4-5,10H,1-3H3;/q;+1/p-1/b7-4-; |

InChI Key |

INMOSZRPGVTNSE-ZULQGGHCSA-M |

Isomeric SMILES |

CC(C)OC(=O)/C(=C/C(=O)C)/[O-].[Na+] |

Canonical SMILES |

CC(C)OC(=O)C(=CC(=O)C)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,4-dioxovalerate, monosodium salt typically involves the esterification of 2,4-dioxovaleric acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acid chlorides and anhydrides are often used for ester substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isopropyl 2,4-dioxovalerate, monosodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of isopropyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved include ester hydrolysis and subsequent reactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following compounds share structural or functional similarities with isopropyl 2,4-dioxovalerate, monosodium salt:

Physicochemical Properties

- Solubility: Sodium salts (e.g., monosodium L-aspartate) generally exhibit higher water solubility compared to their neutral ester counterparts due to ionic interactions . This compound is expected to follow this trend.

- Sodium salts of carboxylic acids, such as those in , often show improved thermal stability compared to free acids .

- Reactivity: The sodium group enhances nucleophilicity, making the compound more reactive in polar solvents compared to non-ionic esters like diisoamyl phthalate .

Research Findings and Data Gaps

Key Observations from Literature

- Sodium salts of organic acids (e.g., monosodium L-aspartate) are preferred in biomedical applications due to biocompatibility and controlled release properties .

- Aromatic monosodium salts (e.g., naphthalene derivatives) exhibit strong UV absorption, suggesting that this compound could be analyzed via spectrophotometric methods .

Unresolved Questions

- Toxicity Profile: No data on acute or chronic toxicity are available for this compound. Comparisons to monosodium L-aspartate (classified as low toxicity ) may be tentative.

- Synthetic Pathways : Optimal conditions for synthesizing the compound (e.g., solvent systems, purification methods) remain undocumented.

Biological Activity

Isopropyl 2,4-dioxovalerate, monosodium salt is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Isopropyl 2,4-dioxovalerate is a derivative of dioxovaleric acid and is characterized by its unique molecular structure which influences its biological properties.

Molecular Structure

- Chemical Formula: CHNaO

- Molecular Weight: 192.18 g/mol

- CAS Number: 615-79-2

The biological activity of Isopropyl 2,4-dioxovalerate is primarily linked to its role in metabolic pathways. It has been shown to interact with various enzymes and receptors, influencing cellular processes such as energy metabolism and signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of Isopropyl 2,4-dioxovalerate. The compound exhibits significant inhibitory effects against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of Isopropyl 2,4-dioxovalerate against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The results indicate that Isopropyl 2,4-dioxovalerate has notable antimicrobial activity, particularly against Staphylococcus aureus.

Enzyme Inhibition Studies

Isopropyl 2,4-dioxovalerate has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting key metabolic enzymes involved in various biochemical pathways.

Table: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | 10 | |

| Acetylcholinesterase | 5 | |

| Carbonic anhydrase | 12 |

These findings suggest that Isopropyl 2,4-dioxovalerate may be a useful tool in modulating enzyme activity for therapeutic purposes.

Pharmacological Applications

Given its biological activities, Isopropyl 2,4-dioxovalerate is being explored for potential therapeutic applications in the following areas:

- Antimicrobial Therapy: Due to its efficacy against resistant bacterial strains.

- Neurological Disorders: Potential as an acetylcholinesterase inhibitor for cognitive enhancement.

- Metabolic Disorders: As a modulator of key metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.